Potency Comparison: Z62954982 vs. NSC23766 in Inhibiting Cellular Rac1 Activation
Z62954982 demonstrates a 4-fold higher potency in inhibiting PDGF-BB-induced Rac1 activation in human aortic smooth muscle cells compared to the first-generation Rac1 inhibitor NSC23766 . At an equal concentration of 50 µM and following a 4-hour pretreatment, Z62954982 achieved 45.8% inhibition of cellular Rac1 activation, whereas NSC23766 achieved only 11.1% inhibition .
| Evidence Dimension | Inhibition of PDGF-BB-induced cellular Rac1 activation |
|---|---|
| Target Compound Data | 45.8% inhibition at 50 µM (4 h pretreatment) |
| Comparator Or Baseline | NSC23766: 11.1% inhibition at 50 µM (4 h pretreatment) |
| Quantified Difference | 4.1-fold higher inhibition (45.8% vs. 11.1%) |
| Conditions | Serum-starved human aortic smooth muscle cells; 4 h pretreatment; PDGF-BB stimulation |
Why This Matters
This direct head-to-head evidence demonstrates that Z62954982 provides substantially greater efficacy at the same concentration, enabling lower working concentrations or yielding stronger signal-to-noise ratios in cellular assays.
